Egfr-IN-93 Demonstrates Significantly Improved Activity Over the Parent Hit Compound 4
In a direct head-to-head biochemical kinase assay, Egfr-IN-93 (compound 18) exhibited significantly improved inhibitory activity against the T790M/L858R double mutant EGFR when compared to the parent hit compound 4 [1]. The difference in activity was statistically significant, with a reported p-value of < 0.0001 [1]. This improvement was achieved through rational SAR-driven chemical modifications to the molecular scaffold [1].
| Evidence Dimension | Biochemical Inhibition of T790M/L858R EGFR |
|---|---|
| Target Compound Data | Statistically significant improvement over baseline (p < 0.0001) [1] |
| Comparator Or Baseline | Hit Compound 4 (EC50 = 6.2 ± 0.5 μM) [1] |
| Quantified Difference | Significantly improved (p < 0.0001) [1] |
| Conditions | In vitro non-radioactive kinase assay [1] |
Why This Matters
This direct comparison validates that the structural optimization of the hit scaffold resulted in a tangible increase in on-target potency, making it a superior chemical probe for studying this mutant kinase.
- [1] Foschi F, Tinivella A, Crippa V, Pinzi L, Mologni L, Passarella D, Rastelli G. Structure-activity exploration of a small-molecule allosteric inhibitor of T790M/L858R double mutant EGFR. J Enzyme Inhib Med Chem. 2023 Dec;38(1):239-245. View Source
